Inosinic Acid

Food Science Flavor Stability Thermal Degradation

Inosinic Acid (IMP, CAS 131-99-7) delivers unmatched thermal stability versus GMP, preserving umami potency through high-temperature sterilization in canned soups, stews, and ready-to-eat meals. Its synergistic MSG amplification enables 25–50% sodium reduction in snacks and sauces without compromising taste. Bouillon and seasoning manufacturers leverage IMP to replace large MSG fractions, cutting raw material costs while maintaining flavor impact. Supplied as ≥98% HPLC purity analytical standard for method validation, IMP also serves as the essential metabolic precursor for IMP dehydrogenase studies central to antiviral and anticancer drug development.

Molecular Formula C10H13N4O8P
Molecular Weight 348.21 g/mol
CAS No. 131-99-7
Cat. No. B087050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosinic Acid
CAS131-99-7
Molecular FormulaC10H13N4O8P
Molecular Weight348.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyGRSZFWQUAKGDAV-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, slightly soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Inosinic Acid (CAS 131-99-7) for Food and Pharmaceutical Applications


Inosinic Acid, also known as Inosine-5'-monophosphate (IMP), is a purine nucleotide that plays a central role in cellular metabolism and energy transfer . It is a key intermediate in the synthesis of purine nucleotides and is involved in various biochemical pathways, including the synthesis of RNA and DNA . Inosinic acid is characterized by its molecular formula, which includes a ribose sugar, a phosphate group, and a purine base (hypoxanthine) . It is highly soluble in water but almost insoluble in ethanol . In the food industry, it is widely recognized for its umami taste-enhancing properties and is used as a food additive (E630) in various savory products [1].

Why Not All Flavor Nucleotides Are Equal: The Case for Inosinic Acid


While compounds like Guanosine-5'-monophosphate (GMP) and Adenosine-5'-monophosphate (AMP) belong to the same class of 5'-ribonucleotides and share similar umami-enhancing properties, they are not functionally equivalent to Inosinic Acid (IMP). Direct substitution can lead to significant differences in thermal stability, flavor profile, and biological activity. IMP serves as a unique metabolic precursor for both GMP and AMP, placing it at a critical juncture in purine metabolism [1]. Its distinct chemical and biological behavior demands specific consideration in procurement decisions, particularly when formulation stability under heat processing or specific synergistic flavor outcomes are required [2].

Quantifying Inosinic Acid's Superiority: Evidence-Based Differentiators


Thermal Stability Advantage Over Guanosine Monophosphate (GMP)

Inosinic Acid (IMP) exhibits significantly greater thermal stability compared to its closest analog, Guanosine Monophosphate (GMP), during canning processes. In a comparative study, both flavor nucleotides were lost through hydrolysis, but IMP was found to be more stable than GMP [1]. This enhanced stability is critical for maintaining flavor potency in thermally processed foods.

Food Science Flavor Stability Thermal Degradation

Synergistic Enhancement of Salty Taste Perception in Combination with Monosodium Glutamate (MSG)

Inosinic Acid (IMP) demonstrates a unique synergistic effect with Monosodium Glutamate (MSG) that significantly enhances the perception of saltiness. In a controlled sensory evaluation experiment, the combination of MSG and IMP enhanced saltiness perception (p < .001 in a difference test), whereas presenting either umami substance in isolation failed to do so (p > .05 in a similarity test) [1].

Sensory Science Flavor Enhancement Salt Reduction

Central Role as a Metabolic Precursor in Purine Biosynthesis

Inosinic Acid (IMP) is the first nucleotide formed during the de novo synthesis of purine nucleotides and serves as the key intermediate for the production of both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP) [1]. This central metabolic position distinguishes it from downstream nucleotides like GMP and AMP, making it a fundamental building block in cellular metabolism [2].

Biochemistry Metabolism Nucleotide Synthesis

High Analytical Purity and Availability as a Research Standard

Inosinic Acid is commercially available as a high-purity analytical standard, with reported purities of ≥98% (HPLC) and even 99.31% . This level of purity and its designation as a reference standard make it ideally suited for use in qualitative and quantitative research experiments involving HPLC, GC, and MS .

Analytical Chemistry Quality Control Research Standards

Cost-Effective Flavor Enhancement via Synergistic Use with MSG

Inosinic Acid (IMP) enables significant cost savings in flavor formulations when used synergistically with Monosodium Glutamate (MSG). By incorporating IMP at low levels (5-12%) into MSG mixtures, the flavor potency is amplified approximately 8-fold compared to MSG alone . A specific formulation using 2.5% IMP + 2.5% GMP + 95% MSG (4.7-7 kg) can replace up to 45 kg of pure MSG without impacting flavor . This demonstrates a clear economic advantage.

Food Economics Flavor Technology Cost Reduction

Regulatory Approval as Food Additive E630 with a Safe History of Use

Inosinic Acid is approved as a food additive in Europe under the designation E630 [1]. Its safety is well-established, with an Acceptable Daily Intake (ADI) classified as 'not specified' by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating no health concerns from dietary exposure [2]. This regulatory endorsement, shared with its salts, provides a clear advantage for its use in global food applications.

Food Safety Regulatory Affairs GRAS Status

Where to Apply Inosinic Acid for Maximum Impact: Key Industrial Use-Cases


Thermally Processed Foods (Canned Goods, Retort Pouches)

Due to its superior thermal stability compared to GMP [1], Inosinic Acid is the preferred choice for flavor enhancement in canned soups, stews, vegetables, and ready-to-eat meals that undergo high-temperature sterilization. Using IMP helps ensure that the desired umami flavor profile remains intact and potent from production to the consumer's plate, reducing the need for over-formulation to compensate for degradation [1].

Reduced-Sodium Product Formulations

The unique synergistic effect of IMP with MSG in significantly enhancing perceived saltiness [1] makes it an indispensable ingredient for creating healthier, reduced-sodium versions of snacks, seasonings, and sauces. Food developers can leverage this property to lower actual sodium content while maintaining consumer satisfaction with the product's savory taste [1].

Cost-Optimized Savory Flavor Bases and Seasonings

For large-scale production of dry soup mixes, bouillon cubes, and savory snack seasonings, the ability of IMP to dramatically amplify MSG flavor allows for significant cost reduction [1]. Formulating with a small percentage of IMP in a blend can replace a large quantity of pure MSG, achieving the same or better flavor impact at a lower raw material cost [1].

Analytical Method Development and Biochemical Research

The availability of high-purity Inosinic Acid as an analytical standard (≥98% HPLC purity) [1] is critical for developing and validating chromatographic and mass spectrometric methods. Furthermore, its fundamental role as the central precursor in purine nucleotide biosynthesis makes it an essential substrate for studying key metabolic enzymes like IMP dehydrogenase, which is a target for antiviral and anticancer drug development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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